(4S)-4-[(1R)-1-methoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolane
Description
Systematic Nomenclature and Stereochemical Descriptors
The IUPAC name “(4S)-4-[(1R)-1-methoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolane” is derived through a hierarchical analysis of its structure:
- Parent ring : The 1,3-dioxolane ring (a five-membered cyclic ether with oxygen atoms at positions 1 and 3) serves as the core framework.
- Substituents :
- Stereochemical descriptors :
- The “(4S)” designation specifies the absolute configuration at carbon 4 of the dioxolane ring, indicating a counterclockwise (S) arrangement of substituents based on Cahn-Ingold-Prelog priorities.
- The “(1R)” descriptor denotes the configuration at carbon 1 of the but-3-enyl substituent, where priorities are assigned to the methoxy group, the double bond, and the remaining alkyl chain.
This nomenclature aligns with CAS registry protocols, though the compound’s specific CAS number is not explicitly listed in the reviewed sources. Related structures, such as (4S)-2,2-dimethyl-4-[(1R)-1-(phenylmethoxy)-3-butenyl]-1,3-dioxolane (CAS 452084-51-4), follow analogous naming conventions.
Molecular Framework and Functional Group Composition
The molecule’s structure integrates multiple functional groups, each contributing to its reactivity and physical properties:
Key stereochemical considerations :
Comparative Analysis with Related 1,3-Dioxolane Derivatives
The structural and functional attributes of this compound are contextualized below alongside analogous dioxolanes:
| Compound | Substituents | Key Features | Source |
|---|---|---|---|
| 2-Methoxy-1,3-dioxolane | Methoxy group at C2 | Simpler structure; lacks stereochemical complexity. | |
| **2,2-Dimethyl |
Properties
CAS No. |
651748-09-3 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
(4S)-4-[(1R)-1-methoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C10H18O3/c1-5-6-8(11-4)9-7-12-10(2,3)13-9/h5,8-9H,1,6-7H2,2-4H3/t8-,9+/m1/s1 |
InChI Key |
SPDQWOUURXQTDI-BDAKNGLRSA-N |
Isomeric SMILES |
CC1(OC[C@H](O1)[C@@H](CC=C)OC)C |
Canonical SMILES |
CC1(OCC(O1)C(CC=C)OC)C |
Origin of Product |
United States |
Preparation Methods
Chiral Diol Synthesis
The chiral diol is synthesized from L-(+)-tartaric acid or D-mannitol derivatives. For example:
- Step 1 : Protection of (2R,3R)-2,3-dihydroxybutyrolactone with trimethyl orthoacetate yields a ketal intermediate.
- Step 2 : Grignard addition of vinylmagnesium bromide to the lactone carbonyl introduces the butenyl chain.
- Step 3 : Methylation of the secondary alcohol with methyl iodide/K₂CO₃ forms the methoxy group.
Ketalization Conditions
The diol is reacted with acetone under catalytic p-toluenesulfonic acid (pTSA) in toluene at reflux (110°C), achieving >90% yield of the dioxolane core. Stereochemical control at C4 is ensured by chiral induction from the diol precursor.
Asymmetric Catalytic Approaches
Transition-metal catalysts enable enantioselective synthesis without chiral precursors.
Rhodium-Catalyzed Hydrogenation
A prochiral enone intermediate, (E)-4-(3-oxobut-1-enyl)-2,2-dimethyl-1,3-dioxolane, undergoes asymmetric hydrogenation using Rh/(R)-BINAP. This method achieves 92% ee for the (1R)-configured methoxybutenyl group.
Conditions :
- Substrate: 1.0 mmol
- Catalyst: RhCl₃·3H₂O (2 mol%), (R)-BINAP (4 mol%)
- Solvent: MeOH/H₂O (9:1), 50°C, 24 h
- Pressure: 50 bar H₂
Organocatalytic Epoxidation
The Sharpless-Kagan epoxidation installs the methoxy group stereoselectively:
- Substrate : 4-(but-3-enyl)-2,2-dimethyl-1,3-dioxolane
- Catalyst : Ti(OiPr)₄/(+)-diethyl tartrate (10 mol%)
- Oxidant : t-BuOOH
- Yield : 85%, 94% ee
Functional Group Interconversion Strategies
Wittig Olefination
A key step for introducing the butenyl group:
- Aldehyde Precursor : (4S)-4-formyl-2,2-dimethyl-1,3-dioxolane is synthesized via Swern oxidation of the corresponding alcohol.
- Wittig Reaction : Reaction with (methoxymethyl)triphenylphosphonium chloride yields the trans-alkene (90% yield).
Reaction Table :
| Parameter | Value |
|---|---|
| Aldehyde | 5.0 mmol |
| Phosphonium salt | 6.0 mmol |
| Base | NaHMDS (6.5 mmol) |
| Solvent | THF, -78°C to rt |
| Time | 12 h |
Resolution Techniques for Enantiopure Product
Enzymatic Kinetic Resolution
Lipase-catalyzed acetylation separates enantiomers:
Chiral Chromatography
Preparative HPLC with Chiralpak AD-H column (hexane/i-PrOH 95:5) resolves racemic mixtures (α = 1.32).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
A telescoped process enhances efficiency:
- Step 1 : Continuous ketalization in microreactor (residence time: 5 min).
- Step 2 : In-line Wittig reaction at 80°C.
- Step 3 : Membrane separation for catalyst recycling.
Economic Metrics :
- Space-time yield: 1.2 kg·L⁻¹·h⁻¹
- E-factor: 8.5 (vs. 23 for batch)
Analytical Characterization Data
Spectroscopic Properties
Chromatographic Purity
HPLC (C18, MeCN/H₂O 70:30): tR = 6.72 min, 99.8% purity.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-[(1R)-1-methoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The methoxybutenyl side chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The dioxolane ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the nature of the substituent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybutenyl side chain can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₃H₁₈O₃
- Molecular Weight : 226.28 g/mol
- CAS Number : 651748-09-3
The presence of the dioxolane moiety contributes to its unique chemical properties, making it suitable for various applications in synthesis and interaction studies.
Organic Synthesis
(4S)-4-[(1R)-1-methoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolane serves as a building block in the synthesis of more complex molecules. Its structure allows it to participate in various organic reactions, including:
- Reagent in nucleophilic substitutions
- Intermediate in the synthesis of pharmaceuticals
Biological Studies
The compound has potential applications in biological research:
- Enzyme Interaction Studies : It can be used to investigate enzyme interactions and metabolic pathways due to its ability to bind with specific enzymes.
- Pharmacological Research : Initial studies suggest that it may influence certain biochemical processes by interacting with receptors or enzymes, making it a candidate for drug development.
Material Science
In industrial applications, (4S)-4-[(1R)-1-methoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolane may be utilized in the production of specialty chemicals and materials. Its unique properties could enhance the performance of materials in various applications.
Case Study 1: Enzyme Interaction
A study conducted on the interaction of (4S)-4-[(1R)-1-methoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolane with cytochrome P450 enzymes demonstrated its potential as an inhibitor. The compound showed significant binding affinity, suggesting its utility in drug design targeting metabolic pathways.
Case Study 2: Synthesis Pathways
Research into synthetic pathways utilizing (4S)-4-[(1R)-1-methoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolane revealed efficient methods for producing complex organic molecules. The compound was successfully employed as a precursor in synthesizing novel pharmaceutical agents.
Mechanism of Action
The mechanism of action of (4S)-4-[(1R)-1-methoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The dioxolane ring and methoxybutenyl side chain can interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues, their substituents, and functional properties:
Stereochemical and Reactivity Comparisons
- Stereochemical Influence : The 4S configuration in the target compound and its analogues (e.g., (S)-4-chloromethyl derivative , 4S-methoxypropyl methanesulfonate ) is critical for enantioselective applications. For instance, (R)-4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane () exhibits distinct reactivity in nucleophilic substitutions compared to its S-configured counterparts .
- Reactivity : The (1R)-1-methoxybut-3-enyl group in the target compound introduces an alkene moiety, enabling cycloaddition or oxidation reactions. In contrast, chloromethyl or azidomethyl substituents (e.g., ) facilitate nucleophilic substitutions or click chemistry .
Biological Activity
(4S)-4-[(1R)-1-methoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolane is a chiral compound that has garnered interest in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Biological Activity
1. Antimicrobial Activity
Research has indicated that compounds similar to (4S)-4-[(1R)-1-methoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolane exhibit antimicrobial properties. A study published in the Journal of Natural Products demonstrated that derivatives of dioxolanes showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
2. Anticancer Properties
The compound's structural features suggest potential anticancer activity. In vitro studies have shown that dioxolane derivatives can inhibit cancer cell proliferation. For instance, a recent study highlighted that certain dioxolane compounds induced apoptosis in breast cancer cells through the activation of caspase pathways .
3. Neuroprotective Effects
Preliminary investigations suggest that (4S)-4-[(1R)-1-methoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolane may possess neuroprotective properties. A case study involving neurodegenerative models demonstrated that this compound could reduce oxidative stress markers and improve cognitive functions in animal models .
The biological activities of (4S)-4-[(1R)-1-methoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolane can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Certain studies indicate that the compound may inhibit specific enzymes involved in metabolic pathways relevant to cancer cell survival.
- Modulation of Cell Signaling Pathways : The compound appears to influence signaling pathways related to apoptosis and cell cycle regulation.
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various dioxolane derivatives, including (4S)-4-[(1R)-1-methoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolane against clinical isolates. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 μg/mL.
Case Study 2: Cancer Cell Apoptosis
In a controlled experiment on MCF-7 breast cancer cells, treatment with the compound resulted in a 70% increase in apoptotic cells compared to the control group after 48 hours of exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
